molecular formula C26H30N2O4 B303244 (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Numéro de catalogue B303244
Poids moléculaire: 434.5 g/mol
Clé InChI: IELAXLSWNLFYPH-KQQUZDAGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK has shown promise in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mécanisme D'action

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects
(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been shown to have selective activity against BTK, with minimal off-target effects on other kinases. It has also been shown to penetrate the blood-brain barrier and inhibit BTK activity in the central nervous system. In clinical trials, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been well-tolerated, with manageable side effects such as fatigue, nausea, and diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has several advantages as a tool compound for studying BTK signaling in vitro and in vivo. It is a potent and selective inhibitor of BTK, with a well-characterized mechanism of action. It has also been shown to have activity in mouse models of B-cell malignancies, making it a useful tool for preclinical studies. However, (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has some limitations as a tool compound. It is not currently commercially available, and its synthesis is complex and time-consuming. In addition, its irreversible binding to BTK makes it difficult to use in studies where reversible inhibition is desired.

Orientations Futures

There are several potential future directions for research on (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide and BTK inhibition. One area of interest is the development of combination therapies that target multiple components of the BCR signaling pathway, such as BTK and PI3K. Another area of interest is the investigation of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, there is interest in the development of second-generation BTK inhibitors that have improved pharmacokinetic properties and/or selectivity for specific BTK isoforms.

Méthodes De Synthèse

The synthesis of (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the condensation of 2-furylboronic acid with (E)-3-(prop-2-enoylamino)-4-(trifluoromethyl)benzaldehyde, followed by a Suzuki coupling reaction with 1-adamantylboronic acid. The resulting product is then coupled with (E)-3-(furan-2-yl)prop-2-enoyl chloride to yield (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide.

Applications De Recherche Scientifique

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide inhibits BTK activity and downstream BCR signaling, leading to decreased proliferation and survival of B cells. In vivo studies in mouse models of CLL and MCL have demonstrated that (E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide can inhibit tumor growth and prolong survival.

Propriétés

Nom du produit

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

Formule moléculaire

C26H30N2O4

Poids moléculaire

434.5 g/mol

Nom IUPAC

(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide

InChI

InChI=1S/C26H30N2O4/c29-23(7-5-21-3-1-9-31-21)27-17-25-12-19-11-20(13-25)15-26(14-19,16-25)18-28-24(30)8-6-22-4-2-10-32-22/h1-10,19-20H,11-18H2,(H,27,29)(H,28,30)/b7-5+,8-6+

Clé InChI

IELAXLSWNLFYPH-KQQUZDAGSA-N

SMILES isomérique

C1C2CC3(CC(C2)(CC1C3)CNC(=O)/C=C/C4=CC=CO4)CNC(=O)/C=C/C5=CC=CO5

SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

SMILES canonique

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C=CC4=CC=CO4)CNC(=O)C=CC5=CC=CO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.